3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline rings in its structure makes it a promising candidate for various pharmacological studies.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPCOIUQDWGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a cyclization reaction, followed by the introduction of the quinazoline moiety. The final steps often include sulfonylation and bromination to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Research has indicated that compounds featuring quinazoline and triazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that modifications in the quinazoline structure can significantly enhance antimicrobial efficacy .
- Antitumor Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Preliminary data suggest that it may inhibit cell proliferation effectively .
- Anti-inflammatory Effects : Research has highlighted the potential anti-inflammatory properties of quinazoline derivatives, suggesting that this compound could play a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the quinazoline ring and the sulfonyl group can lead to significant changes in biological activity. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Methoxy Group | Enhanced cytotoxicity against cancer cells | |
| Bromine Atom | Increased antimicrobial activity | |
| Sulfonyl Group | Improved solubility and bioavailability |
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Antimicrobial Evaluation : A series of quinazoline derivatives were tested against various pathogens, revealing that specific substitutions led to increased inhibition rates against Gram-positive and Gram-negative bacteria .
- Antitumor Studies : In a recent study, derivatives were synthesized and screened for their cytotoxic activity against multiple cancer cell lines. Results indicated that compounds with specific functional groups exhibited significant growth inhibition, suggesting a potential therapeutic application in oncology .
- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to various biological targets, aiding in the design of more potent analogs .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings are known to bind to active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Biological Activity
The compound 3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a hybrid molecule that incorporates a quinazoline and triazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.
Chemical Structure and Properties
- Molecular Formula : C23H18BrN5O3S
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(CNc(c(cccc2)c2n2nn3)nc2c3S(c(cc2)ccc2Br)(=O)=O)cc1
1. Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant antiproliferative effects against various cancer cell lines. A study on quinazoline-triazole hybrids demonstrated moderate cytotoxicity in the low micromolar range (IC50 values between 0.2 to 83.9 µM) against chronic myeloid leukemia cells (Hap-1) and other cancer types. The presence of the methoxy group was found to enhance cytotoxic activity, while structural modifications influenced potency .
2. Acetylcholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking studies suggest that it binds effectively to both the catalytic and peripheral sites of AChE, indicating its potential as a dual-binding site inhibitor .
The mechanism through which this compound exerts its biological effects involves:
- Covalent Bond Formation : The sulfonyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target proteins.
- Enzyme Interaction : The quinazoline and triazole moieties interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, sulfonylation, and coupling. Key steps include:
- Cyclization : Reacting triazole precursors with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
- Sulfonylation : Introducing the 4-bromobenzenesulfonyl group via nucleophilic substitution under inert atmosphere, optimized at 60–80°C in dichloromethane .
- Coupling : Using N-(4-methoxyphenyl)methylamine in a Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reaction .
Critical parameters: Temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 for sulfonylation). Yields typically range from 35–50%, requiring purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization (Rf values: 0.3–0.5 in 7:3 hexane/EtOAc) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazoloquinazoline core. Key signals:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet) .
- Methoxy group (δ 3.8 ppm, singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How should the compound be stored to maintain stability during long-term studies?
- Methodological Answer :
- Storage Conditions : Protect from light in amber glass vials at –20°C under argon. Desiccate using silica gel to prevent hydrolysis of the sulfonyl group .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% indicates acceptable stability .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Cytotoxicity Screening : Use Daphnia magna assays (24-hour exposure, EC₅₀ determination) for rapid, cost-efficient toxicity profiling .
- Enzyme Inhibition : Target kinases (e.g., EGFR) via fluorescence-based assays (ATP-competitive binding, IC₅₀ calculation) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy in cancer cell lines (HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Key parameters:
- Grid box centered on active site (25 ų).
- Lamarckian genetic algorithm (100 runs) .
- DFT Calculations : Gaussian 09 to optimize geometry (B3LYP/6-31G**) and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD <2 Å acceptable) .
Q. How should contradictory spectral or bioassay data be resolved?
- Methodological Answer :
- Spectral Discrepancies : For NMR, compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Anomalies may indicate tautomerism or impurities .
- Bioassay Variability : Replicate assays (n=6) with internal controls (e.g., staurosporine for cytotoxicity). Apply statistical models (ANOVA, p<0.05) to identify outliers .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation), improving heat dissipation and reducing byproducts .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, catalyst loading, solvent volume). For example, a 3³ factorial design identifies optimal conditions in 15 runs .
Q. How does this compound compare to analogs with structural modifications (e.g., chloro vs. bromo substituents)?
- Methodological Answer :
- SAR Analysis : Synthesize analogs (e.g., 4-chlorobenzenesulfonyl derivative) and compare logP (HPLC-measured), solubility (shake-flask method), and IC₅₀ values. Bromo-substituted analogs show 2–3x higher lipophilicity and improved membrane permeability .
- Crystallography : Resolve single-crystal structures (Mo Kα radiation) to correlate substituent effects with packing efficiency and stability .
Q. What advanced techniques validate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
